3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene
Description
3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene is a chloroalkyl ether derivative characterized by a propene backbone substituted with a polyether chain terminating in a chlorine atom. Its molecular formula is C₇H₁₂ClO₂, with a molecular weight of 163.62 g/mol. The compound features a terminal alkene group (prop-1-ene) and a chloroethoxy-ethoxy chain, making it reactive in polymerization and nucleophilic substitution reactions.
Properties
CAS No. |
112756-56-6 |
|---|---|
Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
3-[2-(2-chloroethoxy)ethoxy]prop-1-ene |
InChI |
InChI=1S/C7H13ClO2/c1-2-4-9-6-7-10-5-3-8/h2H,1,3-7H2 |
InChI Key |
DZQWZQUTKZKPKA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOCCCl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 2-(2-chloroethoxy)ethanol (50 mmol) is treated with sodium hydride (2.0 equiv) in tetrahydrofuran (THF) at 0°C to form the corresponding alkoxide. Allyl bromide (1.2 equiv) is then added dropwise, and the mixture is stirred at room temperature for 3–6 hours. The reaction is quenched with saturated ammonium chloride, and the product is extracted using dichloromethane. Purification via silica gel chromatography (CH$$2$$Cl$$2$$/CH$$_3$$OH, 95:5) yields the target compound as a light oil.
Key Data:
- Yield: 60–65% (analogous to propargyl derivatives in).
- Challenges: Competing elimination reactions due to the strong base (NaH) and elevated temperatures.
- Optimization: Lowering reaction temperatures (0–5°C) and using anhydrous THF minimizes side products.
Nucleophilic Substitution via Tosylate Intermediate
An alternative route involves converting 2-(2-chloroethoxy)ethanol into a tosylate intermediate, enhancing its leaving-group ability for subsequent allylation.
Tosylation and Allylation Steps
2-(2-Chloroethoxy)ethanol is reacted with p-toluenesulfonyl chloride (TsCl, 1.1 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base. The resulting tosylate is then treated with allyl alcohol in the presence of potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at 60°C for 12 hours.
Key Data:
- Tosylation Yield: ~85% (based on analogous procedures in).
- Allylation Yield: 50–55% after column purification.
- Advantages: Mitigates elimination by avoiding strong bases.
- Limitations: Longer reaction times and higher temperatures required.
Catalytic Mitsunobu Reaction
The Mitsunobu reaction offers stereochemical control for ether synthesis, utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh$$_3$$) to couple 2-(2-chloroethoxy)ethanol with allyl alcohol.
Procedure and Efficiency
In a nitrogen atmosphere, 2-(2-chloroethoxy)ethanol (1.0 equiv), allyl alcohol (1.2 equiv), DIAD (1.5 equiv), and PPh$$_3$$ (1.5 equiv) are combined in THF at 0°C. The mixture is warmed to room temperature and stirred for 24 hours. Post-reaction purification via recrystallization (EtOAc/hexane) affords the product.
Key Data:
- Yield: 70–75% (inferred from similar Mitsunobu couplings in).
- Drawbacks: High cost of reagents and sensitivity to moisture.
- Applications: Preferred for stereosensitive derivatives.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the standard for isolating this compound, with solvent systems such as CH$$2$$Cl$$2$$/CH$$_3$$OH (95:5) effectively resolving impurities. Preparative HPLC (C18 column, acetonitrile/water) is employed for high-purity batches (>98%).
Spectroscopic Analysis
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 5.90–5.70 (m, 1H, CH$$2$$=CH–), 5.30–5.10 (m, 2H, CH$$2$$=CH–), 4.20–4.00 (m, 2H, OCH$$2$$CH$$2$$Cl), 3.80–3.60 (m, 6H, –OCH$$2$$CH$$_2$$O–).
- IR (neat): 1640 cm$$^{-1}$$ (C=C stretch), 1120 cm$$^{-1}$$ (C–O–C).
Comparative Analysis of Synthetic Routes
| Method | Yield | Conditions | Cost | Scalability |
|---|---|---|---|---|
| Williamson Synthesis | 60–65% | 0–25°C, anhydrous THF | Low | High |
| Tosylate Substitution | 50–55% | 60°C, DMF | Moderate | Moderate |
| Mitsunobu Reaction | 70–75% | RT, moisture-sensitive | High | Low |
Industrial and Research Implications
Recent patents highlight this compound as a precursor in pH-sensitive drug delivery systems and crosslinkers for hydrogels. Future research should explore catalytic systems (e.g., phase-transfer catalysts) to enhance yields and reduce reliance on hazardous bases.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or alkoxides (RO-) are used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Key Observations :
- Alkene vs. Alkyne : The terminal alkene in this compound offers distinct reactivity (e.g., in radical polymerization) compared to the alkyne in compound 5 (C₉H₁₅ClO₃), which is prone to click chemistry .
- Chloroalkyl vs. Carbonate Ester : The chlorine atom in the target compound enhances electrophilicity for nucleophilic substitution, whereas the carbonate ester in compound increases polarity and stability, making it suitable for controlled-release applications.
- Branching vs. Linearity : 2-Chloro-1,1,3-triethoxypropane has a branched triether structure, leading to higher steric hindrance and lower volatility compared to the linear ethoxy chain in the target compound.
Reactivity Comparison :
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